molecular formula C27H29N5O7S B193192 Hydroxy Bosentan CAS No. 253688-60-7

Hydroxy Bosentan

Cat. No. B193192
M. Wt: 567.6 g/mol
InChI Key: FAJQMBCLPZWTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Bosentan is an active phase I metabolite of bosentan . It is produced by the cytochrome P450 isoforms CYP3A4 and CYP2C9 . Bosentan is an antagonist of the endothelin receptors type A and type B . Up to 20% of the activity of bosentan may be due to the action of hydroxy bosentan because even though it has a lower affinity for endothelin receptors, its concentration is 3-fold higher in plasma .


Synthesis Analysis

The synthesis of bosentan involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxy phenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide with (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol as a key step .


Molecular Structure Analysis

The molecular formula of Hydroxy Bosentan is C27H29N5O7S . The molecular weight is 567.6 g/mol . The IUPAC name is N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide .


Chemical Reactions Analysis

Bosentan forms three metabolites: M1, desmethylbosentan, M2, hydroxy bosentan, and M3, desmethylhydroxylbosentan . Several LC–MS–MS methods have been developed to quantify bosentan and its metabolites in plasma using the selected reaction monitoring mode .

Scientific Research Applications

  • Influence on Bosentan Determination in Human Plasma : Hydroxy Bosentan is an active metabolite of Bosentan, and it reaches a maximum concentration in plasma of 5-8% of Bosentan’s maximum concentration. The study aimed to evaluate the reliability of a bioanalytical method by assessing the influence of this metabolite on the determination of Bosentan in human plasma (Gilant et al., 2015).

  • Comparative Pharmacokinetics in Different Ethnic Groups : A study compared the pharmacokinetics of Bosentan in Caucasian and Japanese subjects, noting differences in the peak plasma concentration of Ro 48–5033, a pharmacologically active hydroxy metabolite of Bosentan. This research suggests no dose adjustment of Bosentan is necessary for Japanese patients compared to Caucasian patients (Giersbergen & Dingemanse, 2005).

  • Method for Simultaneous Quantification in Human Plasma : A sensitive and selective bioanalytical method has been developed for the simultaneous determination of Bosentan and Hydroxy Bosentan in human plasma. This method was successfully applied to a bioequivalence study of Bosentan formulations in healthy subjects (Parekh et al., 2012).

  • Pharmacological Characterization : Bosentan, and by extension its metabolite Hydroxy Bosentan, was characterized as a potent orally active nonpeptide endothelin receptor antagonist. This study highlighted its potential usefulness in clinical disorders associated with vasoconstriction (Clozel et al., 1994).

  • Interactions with Other Drugs : Investigations into the mutual pharmacokinetic interactions between Bosentan and other drugs, such as simvastatin, have been carried out. These studies are crucial for understanding how Bosentan and its metabolites, including Hydroxy Bosentan, interact with other medications (Dingemanse et al., 2003).

Safety And Hazards

Hydroxy Bosentan should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including safety glasses and chemical-resistant gloves, should be used .

properties

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJQMBCLPZWTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Bosentan

CAS RN

253688-60-7
Record name Ro 48-5033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Streptomyces rimosus subsp. rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope was inoculated as a loopful of spores into a 300 ml Erlenmeyer flask containing 50 ml of AS-7H inoculum medium. This was allowed to incubate for 2 days at 28° C., 200 rpm on an Infors Multitron™ Shaker with 1″ throw. 2 mls of this inoculum medium was then transferred to one 300 ml Erlenmeyer flask containing 50 ml of AP-5H production medium and incubated under the same conditions for a further 24 hours. At this point 1 mg of 4-tert butyl-N-[4-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidin-6-yl]benzenesulphonamide (CA 2071193) dissolved in 0.5 ml of dimethylsulfoxide was added to each of the flasks and the fermentation allowed to continue under the same conditions for a further 24 hours. The flask was then extracted with 200 mls of ethyl acetate and the combined ethyl acetate solubles concentrated to dryness to give a gum solid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Bosentan
Reactant of Route 2
Hydroxy Bosentan
Reactant of Route 3
Hydroxy Bosentan
Reactant of Route 4
Hydroxy Bosentan
Reactant of Route 5
Hydroxy Bosentan
Reactant of Route 6
Hydroxy Bosentan

Citations

For This Compound
27
Citations
J Weiss, S Baumann, D Theile, WE Haefeli - Pulmonary Pharmacology & …, 2015 - Elsevier
… Therefore, we analysed the inducing and inhibiting effects of desmethyl bosentan, hydroxy bosentan, hydroxy desmethyl bosentan, and 4-hydroxymethyl ambrisentan on targets which …
Number of citations: 4 www.sciencedirect.com
M Chen, X Zhang, Y Chen, W Sun, Z Wang, C Huang… - Xenobiotica, 2019 - Taylor & Francis
Abstract 1. This study aimed to investigate the inhibitory effect of azole antifungal agents, including ketoconazole, voriconazole, fluconazole, and itraconazole, on the pharmacokinetics …
Number of citations: 4 www.tandfonline.com
C Markert, Y Schweizer, R Hellwig… - British journal of …, 2014 - Wiley Online Library
… of hydroxy-bosentan, desmethyl-bosentan and hydroxy-desmethyl-bosentan were increased by 204, 44 and 52%, respectively. The molar metabolic ratio of bosentan/hydroxy-bosentan …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
N Ganz, M Singrasa, L Nicolas, M Gutierrez… - … of Chromatography B, 2012 - Elsevier
… determination of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension, and its three primary metabolites hydroxy bosentan (Ro 48-…
Number of citations: 65 www.sciencedirect.com
M Glinski, W Döbelin, N Ganz - 27th Montreux Symposium on LC/MS …, 2010 - leapwiki.com
… Hydroxy Bosentan, the major metabolite in plasma, is the result of hydroxylation at the t-butyl group. Desmethyl Bosentan is the product of O-demethylation of the phenolic methyl ester. …
Number of citations: 3 leapwiki.com
C Markert, T Wirsching, R Hellwig… - … Journal of Clinical …, 2014 - europepmc.org
… GFJ slightly prolonged t(max) of bosentan and increased the metabolic ratio of bosentan/hydroxy-bosentan by 19% (p < 0.05). …
Number of citations: 4 europepmc.org
SM Markova, JB Schwartz… - Clinical pharmacology and …, 2014 - escholarship.org
… Consistent with a role for CYP2C9 in the formation of the major active metabolite hydroxy bosentan (RO48-5033), levels of RO48-5033 were 68.7% greater in extensive metabolizers …
Number of citations: 2 escholarship.org
M Glinski, N Ganz, J Dingemanse, L Nicolas… - technologynetworks.com
… There are three major metabolites of Bosentan: Hydroxy Bosentan (Ro 48-5033), the major … • LLOQ for Bosentan, Hydroxy Bosentan and Hydroxy Desmethyl Bosentan is 2.0 ng/mL and …
Number of citations: 3 www.technologynetworks.com
M Chen, Y Zhang, P Pan, L Wang, Y Zhan, H Jin… - Drug Metabolism and …, 2014 - ASPET
Cytochrome P450 (P450) 2C9 is an important member of the P450 enzyme superfamily, with 58 CYP2C9 allelic variants previously reported. Genetic polymorphisms of CYP2C9 …
Number of citations: 19 dmd.aspetjournals.org
T Yoshikado, K Maeda, S Furihata, H Terashima… - Pharmaceutical …, 2017 - Springer
… The C max of hydroxy bosentan was six times as high as that of desmethyl bosentan in the first phase (Table 2). With the coadministration of rifampicin, the plasma concentrations of …
Number of citations: 35 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.